molecular formula C9H10O4 B046940 Methyl 4-methoxysalicylate CAS No. 5446-02-6

Methyl 4-methoxysalicylate

Cat. No. B046940
CAS No.: 5446-02-6
M. Wt: 182.17 g/mol
InChI Key: ZICRWXFGZCVTBZ-UHFFFAOYSA-N
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Patent
US04703053

Procedure details

A mixture of 4-methoxysalicylic acid (Aldrich) (178.1 g, 1.06 mmole) sodium bicarbonate (89 g, 1.06 mole), and dimethyl sulfate (133.6 g, 1.06 mole) in acetone (2 l) is refluxed with stirring under nitrogen for 20 hours. The mixture is cooled, filtered, and the acetone is removed under reduced pressure to yield an oily residue. The residue is taken up in ether (1.8 l) and toluene (0.50 l). The extracts are washed with sodium bicarbonate solution, water, dried over sodium sulfate, and concentrated to give a syrup (190.9 g). Recrystallization from hexane gives 172.7 g (89.5%) of analytically pure solid, mp 49°-50° C.
Quantity
178.1 g
Type
reactant
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
133.6 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
1.8 L
Type
solvent
Reaction Step Two
Quantity
0.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:12])[C:6](=[CH:10][CH:11]=1)[C:7]([OH:9])=[O:8].[C:13](=O)(O)[O-].[Na+].S(OC)(OC)(=O)=O>CC(C)=O.CCOCC.C1(C)C=CC=CC=1>[CH3:13][O:8][C:7](=[O:9])[C:6]1[C:5](=[CH:4][C:3]([O:2][CH3:1])=[CH:11][CH:10]=1)[OH:12] |f:1.2|

Inputs

Step One
Name
Quantity
178.1 g
Type
reactant
Smiles
COC=1C=C(C(C(=O)O)=CC1)O
Name
Quantity
89 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
133.6 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
2 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.8 L
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring under nitrogen for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the acetone is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield an oily residue
WASH
Type
WASH
Details
The extracts are washed with sodium bicarbonate solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC(C=1C(O)=CC(=CC1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 190.9 g
YIELD: CALCULATEDPERCENTYIELD 98858.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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